

Spectroscopic Data of Iridoids from Scrophularia: A Technical Guide

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Compound of Interest

Compound Name: *Buergerinin G*

Cat. No.: *B157385*

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Disclaimer: Despite a comprehensive search of scientific literature, specific spectroscopic data for **Buergerinin G** could not be located. This guide will instead provide a detailed analysis of a representative iridoid, Compound 5, isolated from *Scrophularia trifoliata*, a closely related species. The data and methodologies presented are derived from the study "Chemical Characterization and Anti-HIV-1 Activity Assessment of Iridoids and Flavonols from *Scrophularia trifoliata*" and are intended to serve as a technical reference for researchers, scientists, and drug development professionals working with similar natural products.

Introduction

The genus *Scrophularia* is a rich source of iridoid glycosides, a class of monoterpenoids known for their diverse biological activities. The structural elucidation of these complex natural products relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an in-depth look at the spectroscopic data and analytical workflow for the characterization of a representative iridoid from this genus.

Spectroscopic Data for Compound 5

The following tables summarize the quantitative NMR and MS data obtained for Compound 5, a novel iridoid glycoside isolated from *Scrophularia trifoliata*.

Mass Spectrometry Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula of a compound.

Ionization Mode	Adduct	Observed m/z	Molecular Formula
MALDI	[M+H] ⁺	377.71	C ₁₆ H ₂₄ O ₁₀
MALDI	[M+Na] ⁺	399.48	C ₁₆ H ₂₄ O ₁₀
MALDI	[M+K] ⁺	415.46	C ₁₆ H ₂₄ O ₁₀

¹H NMR Spectroscopic Data (CD₃OD)

Proton NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule.

Position	δH (ppm)	Multiplicity	J (Hz)
1	5.62	d	4.2
3	6.28	dd	6.3, 1.8
4	5.03	dd	6.3, 3.6
5	2.77	m	
6	2.45	dd	10.5
1'	4.65	d	7.8

¹³C NMR Spectroscopic Data (CD₃OD)

Carbon NMR spectroscopy provides information on the carbon skeleton of the molecule.

Position	δC (ppm)
1'	99.6
2'	74.8
OCH ₃	57.5

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Extraction and Isolation

Powdered air-dried leaves of *Scrophularia trifoliata* (600 mg) were subjected to ultrasound-assisted extraction with methanol (MeOH). The resulting crude extract was then fractionated using various chromatographic techniques, including Column Chromatography (CC) and Reverse Phase (RP) chromatography, to isolate the pure compounds.

NMR Spectroscopy

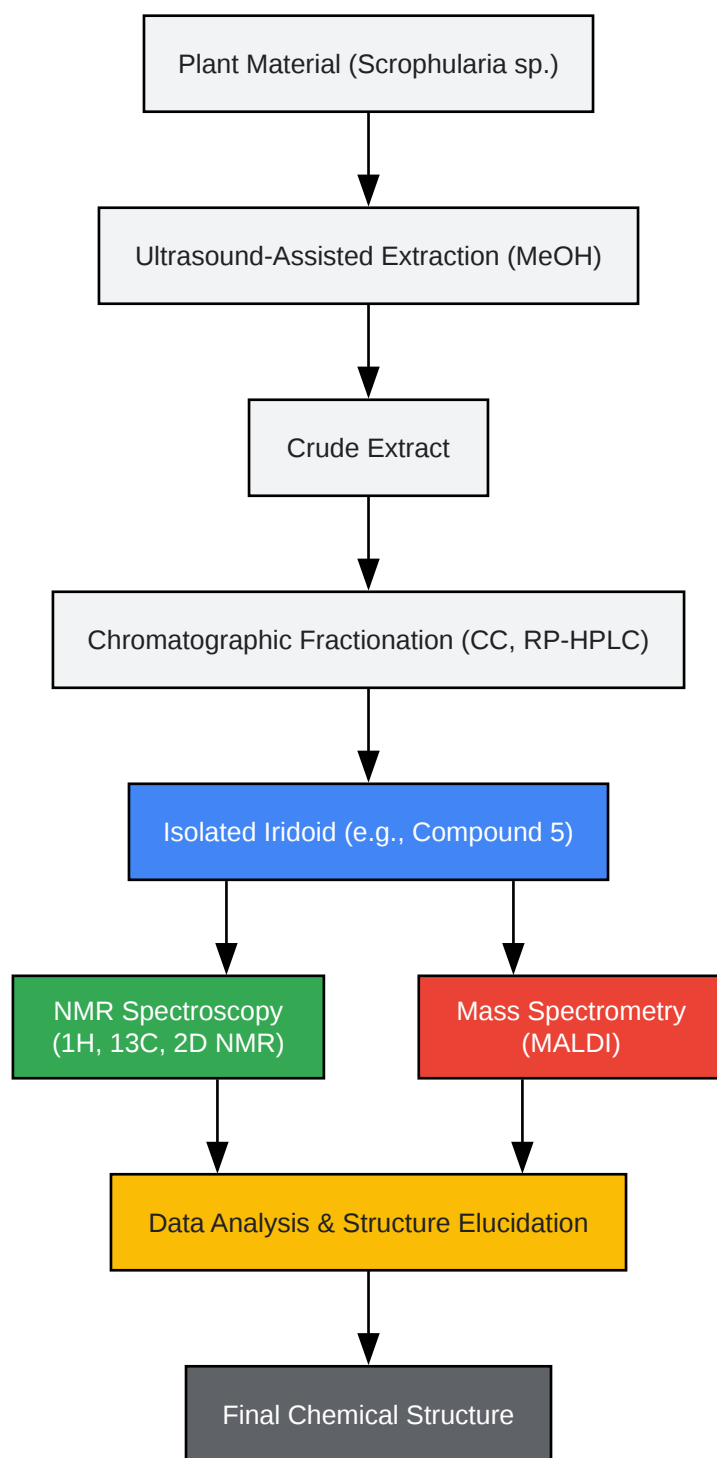
NMR spectra were recorded on a spectrometer operating at a proton frequency of 300 MHz. Samples were dissolved in deuterated methanol (CD_3OD). Standard pulse sequences were used to acquire ^1H , ^{13}C , and 2D NMR (COSY, HSQC) spectra. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.

Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry was used to determine the molecular weight of the isolated compound. The analysis provided quasimolecular peaks corresponding to the protonated molecule $[\text{M}+\text{H}]^+$, as well as sodium $[\text{M}+\text{Na}]^+$ and potassium $[\text{M}+\text{K}]^+$ adducts, allowing for the unambiguous determination of the molecular formula.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of iridoids from *Scrophularia* species.



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Caption: Workflow for Iridoid Isolation and Analysis.

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